molecular formula C7H7N3 B1266617 1-Azido-4-methylbenzene CAS No. 2101-86-2

1-Azido-4-methylbenzene

Cat. No.: B1266617
CAS No.: 2101-86-2
M. Wt: 133.15 g/mol
InChI Key: YVXDRCDGBCOJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-4-methylbenzene, also known as 4-Methylphenyl azide or p-Tolyl azide, is an aromatic azide compound with the molecular formula C₇H₇N₃. It is a derivative of toluene where the hydrogen atom at the para position is replaced by an azido group (N₃). This compound is of significant interest in organic chemistry due to its reactivity and applications in various synthetic processes .

Mechanism of Action

Target of Action

1-Azido-4-methylbenzene, also known as 4-Azidotoluene or 4-Methylphenyl azide , is an aromatic azideAzides are generally known to react with alkynes in the presence of a copper catalyst to form a stable triazole ring, a reaction known as the copper(i)-catalyzed azide-alkyne cycloaddition (cuaac) .

Mode of Action

The mode of action of this compound primarily involves its azide group. In the presence of a copper(I) catalyst, the azide group on the this compound molecule reacts with an alkyne group on another molecule to form a stable triazole ring . This reaction is highly selective and efficient, leading to the formation of a new C-N bond.

Biochemical Pathways

The cuaac reaction it participates in is widely used in various fields of chemistry, including drug discovery, materials science, and bioconjugation . The resulting triazole ring is stable and resistant to metabolic degradation, which can be beneficial in the design of pharmaceuticals and bioactive compounds.

Pharmacokinetics

The stability of the triazole ring formed in the cuaac reaction suggests that compounds containing this moiety may have enhanced metabolic stability .

Result of Action

The primary result of the action of this compound is the formation of a stable triazole ring via the CuAAC reaction . This reaction is highly selective and efficient, leading to the formation of a new C-N bond. The resulting triazole ring is stable and resistant to metabolic degradation.

Action Environment

The action of this compound is influenced by several environmental factors. The CuAAC reaction it participates in requires a copper(I) catalyst and is typically carried out in an organic solvent . The reaction rate can be influenced by factors such as temperature, solvent, and the concentration of the reactants and catalyst.

Biochemical Analysis

Biochemical Properties

1-Azido-4-methylbenzene plays a significant role in biochemical reactions, particularly in the field of click chemistry. It interacts with various enzymes, proteins, and other biomolecules through its azido group, which is highly reactive. The azido group can participate in cycloaddition reactions with alkynes, forming stable triazole rings. This interaction is often catalyzed by copper(I) ions, making this compound a valuable tool in bioconjugation and labeling of biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. Its ability to form covalent bonds with biomolecules allows it to modify proteins and nucleic acids, potentially affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can be used to label and track specific proteins within cells, providing insights into their function and localization .

Molecular Mechanism

The molecular mechanism of this compound involves its azido group, which can undergo cycloaddition reactions with alkynes. This reaction forms a stable triazole ring, which can covalently link biomolecules. The azido group can also participate in Staudinger ligation, where it reacts with phosphines to form an iminophosphorane intermediate, which then hydrolyzes to form an amine. These reactions enable this compound to modify proteins and nucleic acids, affecting their function and interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used for protein labeling and tracking .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can be used for labeling and tracking proteins without significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular toxicity and adverse effects on organ function. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to triazole derivatives through cycloaddition reactions. Enzymes such as cytochrome P450 may also play a role in its metabolism, leading to the formation of various metabolites. These metabolic pathways can affect the compound’s bioavailability and activity within biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in specific cellular compartments, depending on its interactions with biomolecules. This localization can influence its activity and effectiveness in labeling and tracking proteins .

Subcellular Localization

This compound is primarily localized in the cytoplasm and can be directed to specific subcellular compartments through targeting signals or post-translational modifications. Its activity and function can be affected by its localization, as it interacts with various biomolecules within different cellular compartments. This subcellular localization is crucial for its effectiveness in biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-4-methylbenzene can be synthesized through the diazotization of 4-methylaniline followed by azidation. The process involves the following steps:

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically follows the laboratory procedures with optimization for scale, safety, and efficiency. Industrial processes may involve continuous flow reactors and automated systems to handle the hazardous azide intermediates safely .

Chemical Reactions Analysis

1-Azido-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

1-Azido-4-methylbenzene can be compared with other aromatic azides:

    1-Azido-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methyl group.

    1-Azido-4-bromobenzene: Similar structure but with a bromine atom instead of a methyl group.

    1-Azido-4-fluorobenzene: Similar structure but with a fluorine atom instead of a methyl group.

    4-Azidoanisole: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its reactivity and the properties of the resulting products. The methyl group can provide steric hindrance and electronic effects that differentiate it from other aromatic azides .

Properties

IUPAC Name

1-azido-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-2-4-7(5-3-6)9-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXDRCDGBCOJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175216
Record name Benzene, 1-azido-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101-86-2
Record name Benzene, 1-azido-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002101862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-azido-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-4-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

p-Toluidine (9.3 mM) was dissolved in hydrochloric acid (5M; 10 ml), and the mixture cooled to <0° C. Sodium nitrite (10.28 mM) was dissolved in a minimum amount of water, and this solution was added dropwise to the reaction over 30 minutes. The solution was stirred for 20 minutes, then the presence of the oxidising agent was tested for using starch/iodide paper. Sodium azide (37.38 mM) was then added slowly to the reaction mixture over a period of 1 hour (due to vigorous effervescing). The reaction was quenched, once all the sodium azide had been added, in water (50 ml), and quantitatively transferred to a conical flask with water (50 ml). The mixture was neutralised with sodium carbonate, until pH=6. The organics were extracted into dichloromethane (3×30 ml), washed with water (2×20 ml), dried over magnesium sulphate, and excess solvent removed under vacuum. The p-azidotoluene thus obtained was an oil and was isolated via chromatography (100% petroleum/ether 40-60). 1H NMR: d6DMSO: δ: 2.37 (s; 3H; CH3); 7.0 (d;2H; H3 ;H5); 7.3 (d; 2H; H2 ; H6)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azido-4-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Azido-4-methylbenzene
Reactant of Route 3
Reactant of Route 3
1-Azido-4-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-Azido-4-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-Azido-4-methylbenzene
Reactant of Route 6
1-Azido-4-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.